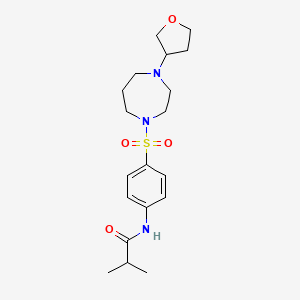
N-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydrofuran ring, a 1,4-diazepane ring, a sulfonyl group, and an isobutyramide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that it could potentially exist in several different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the sulfonyl group suggests that this compound could be quite polar, which would affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis of novel compounds incorporating sulfamoyl moieties and related structures, demonstrating diverse methodologies and potential applications in medicinal chemistry and material science. For instance, Darwish et al. (2014) described the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promise as antimicrobial agents (Darwish et al., 2014). Similarly, Shaffer et al. (2015) discovered and characterized a unique class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, highlighting the structural augmentation from an acyclic lead compound to a conformationally constrained tetrahydrofuran to improve interaction with the human GluA2 ligand-binding domain (Shaffer et al., 2015).
Biological and Pharmacological Screening
The potential biological and pharmacological activities of synthesized compounds have been a significant area of research. For example, Bilginer et al. (2020) synthesized and evaluated a series of sulfonamides for their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, showing satisfactory pharmacokinetic properties (Bilginer et al., 2020). Bhat et al. (2014) synthesized novel derivatives of benzodiazepines and screened them for antimicrobial, analgesic, and anti-inflammatory activities, providing insights into their therapeutic potential (Bhat et al., 2014).
Material Science Applications
In the field of material science, Saha et al. (2017) described the synthesis and characterization of semifluorinated sulfonated polytriazole copolymers with varying degrees of sulfonation, highlighting their excellent film-forming abilities, thermal and chemical stability, and promising proton exchange properties (Saha et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYENUAUHDVMPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

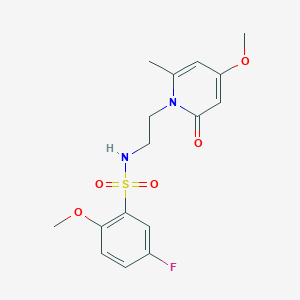
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

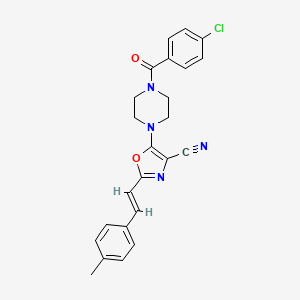
![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
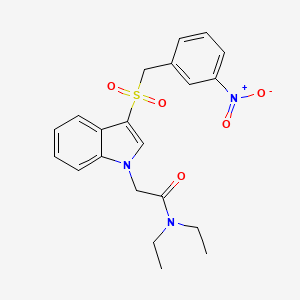
![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
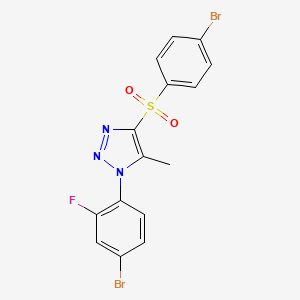

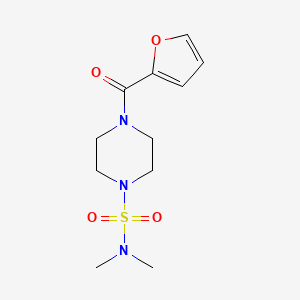
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)